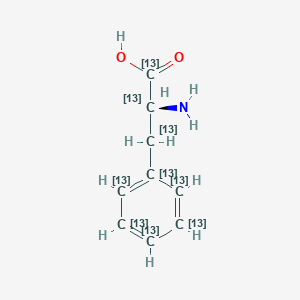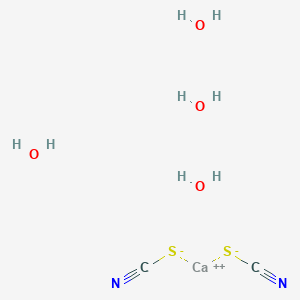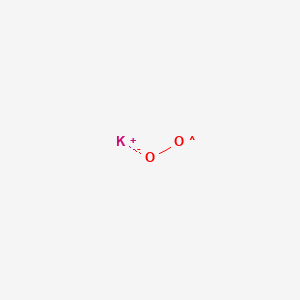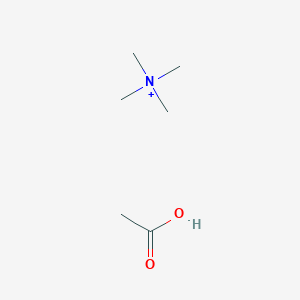
Acetic acid; tetramethylammonium ion
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid; tetramethylammonium ion is a compound that combines acetic acid, a simple carboxylic acid, with the tetramethylammonium ion, a quaternary ammonium ion Acetic acid is well-known for its role in vinegar, while the tetramethylammonium ion is commonly used in organic synthesis and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tetramethylammonium ion typically involves the reaction of tetramethylammonium hydroxide with acetic acid. The reaction can be represented as follows:
N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is a salt that can be isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and concentration, such as crystallization or distillation, to ensure the desired purity and concentration of the final product.
化学反应分析
Types of Reactions
Acetic acid; tetramethylammonium ion can undergo various types of chemical reactions, including:
Substitution Reactions: The tetramethylammonium ion can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating a proton to bases.
Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Acid-Base Reactions: Strong bases such as sodium hydroxide or potassium hydroxide are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used, typically under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium salts.
Acid-Base Reactions: Products include water and the corresponding salt.
Esterification: Products include esters and water.
科学研究应用
Acetic acid; tetramethylammonium ion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the semiconductor industry for etching and cleaning processes, as well as in the production of specialty chemicals.
作用机制
The mechanism by which acetic acid; tetramethylammonium ion exerts its effects depends on the specific application:
In Organic Synthesis: The tetramethylammonium ion acts as a nucleophile or a leaving group, facilitating various substitution reactions.
In Biological Systems: The compound can act as a buffer, maintaining pH stability in biochemical assays.
In Industrial Processes: The acetic acid component can participate in acid-base reactions, while the tetramethylammonium ion can aid in solubilizing organic compounds.
相似化合物的比较
Similar Compounds
Tetramethylammonium Hydroxide: Similar in structure but lacks the acetic acid component.
Tetramethylammonium Chloride: Contains chloride instead of the acetate ion.
Quaternary Ammonium Salts: A broad class of compounds with similar ammonium ion structures but different anions.
Uniqueness
Acetic acid; tetramethylammonium ion is unique due to its combination of a carboxylic acid and a quaternary ammonium ion. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
属性
分子式 |
C6H16NO2+ |
|---|---|
分子量 |
134.20 g/mol |
IUPAC 名称 |
acetic acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1; |
InChI 键 |
MRYQZMHVZZSQRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


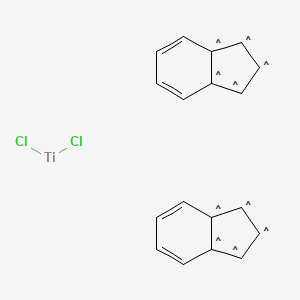
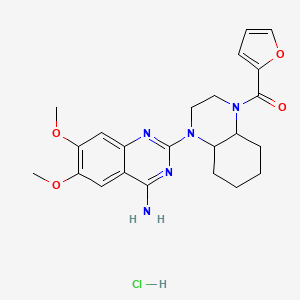
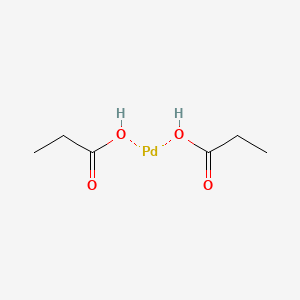
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
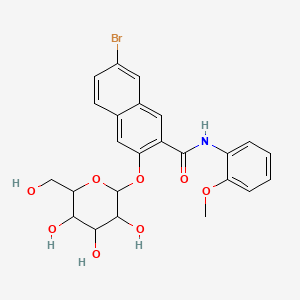
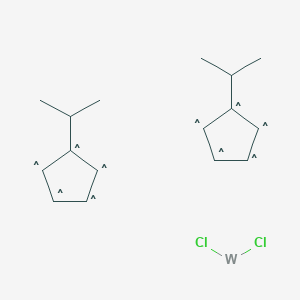
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
